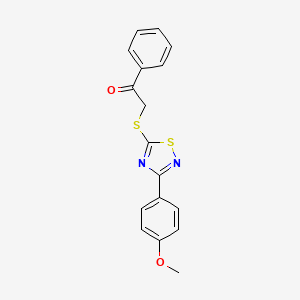
2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-1-phenylethanone, also known as MTTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MTTP belongs to the class of thiadiazole derivatives, which have shown promising results in various biological studies.
Scientific Research Applications
Anti-Inflammatory Activity: Thiophene derivatives exhibit anti-inflammatory effects by modulating inflammatory pathways. Researchers have explored their potential in treating conditions such as arthritis, asthma, and inflammatory bowel diseases .
Anti-Cancer Properties: Certain thiophene-containing compounds demonstrate anti-cancer activity. They inhibit cell proliferation, induce apoptosis, and interfere with tumor growth. Investigating novel thiophene moieties could lead to more effective anti-cancer drugs .
Anti-Anxiety and Anti-Psychotic Effects: Thiophenes have been investigated for their anxiolytic and anti-psychotic properties. These compounds may impact neurotransmitter systems, providing potential therapeutic options for anxiety disorders and schizophrenia .
Antioxidant Activity: Thiophenes act as antioxidants, scavenging free radicals and protecting cells from oxidative damage. Their role in preventing age-related diseases and promoting overall health is an active area of research .
Kinase Inhibition: Some thiophene derivatives inhibit kinases, which are crucial enzymes involved in cell signaling pathways. Targeting kinases can lead to novel treatments for various diseases, including cancer and neurodegenerative disorders .
Estrogen Receptor Modulation: Thiophenes interact with estrogen receptors, making them potential candidates for hormone-related conditions. Researchers explore their use in hormone replacement therapy and breast cancer treatment .
Material Science
Beyond medicinal applications, thiophenes contribute to material science:
Combinatorial Libraries: Thiophene serves as an anchor for medicinal chemists to create combinatorial libraries. These libraries aid in drug discovery by providing diverse chemical structures for testing .
Metal Complexing Agents: Thiophenes can form stable complexes with metal ions. These complexes find applications in catalysis, sensors, and materials with unique electronic properties .
Insecticides: Researchers investigate thiophene-based compounds as potential insecticides. Their mode of action and selectivity against pests make them valuable in agriculture .
For further reading, you can explore the full article on the therapeutic importance of synthetic thiophene here . If you have any more questions or need additional details, feel free to ask!
properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c1-21-14-9-7-13(8-10-14)16-18-17(23-19-16)22-11-15(20)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEONGRJYPBOFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-1-phenylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2768252.png)
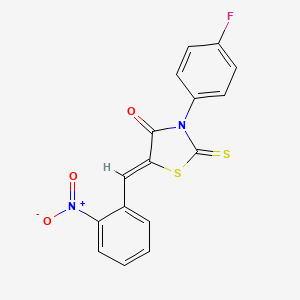
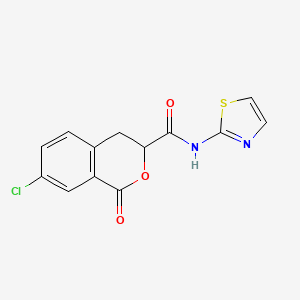
![5-(benzo[d]thiazol-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2768256.png)
![4-[4-[(3,4-Difluorophenyl)methyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2768259.png)
![N-[2-(dimethylamino)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2768262.png)
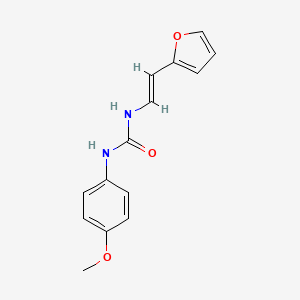


![3-(4-Fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2768267.png)

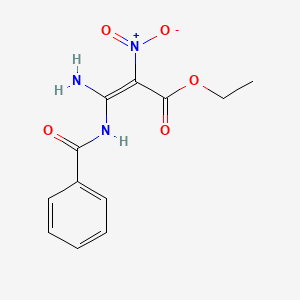
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide](/img/structure/B2768271.png)
